molecular formula C13H18N2O2 B2423194 N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide CAS No. 36879-56-8

N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2423194
CAS No.: 36879-56-8
M. Wt: 234.299
InChI Key: CLHMUYFDFWKEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-7-5-11(6-8-12)14-13(16)15-9-3-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMUYFDFWKEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Biological Activity

N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an ethoxyphenyl group. Its molecular formula is C13H17N1O2C_{13}H_{17}N_{1}O_{2}, and it has a molecular weight of approximately 219.28 g/mol. The compound's structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study found that certain derivatives of pyrrolidine-1-carboxamides effectively suppressed bacterial biofilm growth, suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that some pyrrolidine derivatives showed cytotoxicity against M-Hela tumor cell lines, with activities surpassing those of standard chemotherapeutic agents like tamoxifen. Specifically, the compounds exhibited a two-fold increase in effectiveness compared to tamoxifen, with minimal cytotoxic effects on normal liver cells . In vivo studies reported an increased life span of treated subjects, highlighting the compound's promise as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical cellular pathways, leading to its antimicrobial and anticancer effects. For instance, the compound may inhibit key enzymes responsible for bacterial cell wall synthesis or cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against biofilm formation; potential for treating resistant bacterial strains
AnticancerCytotoxicity against M-Hela cells; increased life span in animal models
MechanismInteraction with enzymes/receptors; modulation of cellular pathways

Case Study: Anticancer Efficacy

In a controlled study involving M-Hela tumor cell lines, this compound derivatives were shown to possess significant anticancer properties. The study reported that these compounds not only inhibited tumor growth but also demonstrated a favorable safety profile when tested on normal cells. The results indicated that the compounds could potentially serve as effective alternatives to existing cancer therapies .

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